

In-Depth Technical Guide to the Safety of Tetracosane-d50

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **tetracosane-d50** (CAS No. 16416-32-3). The information presented is intended for use by professionals in research and development who may handle this substance. Given the limited specific toxicological data for the deuterated form, this guide also incorporates safety information for the non-deuterated analogue, n-tetracosane (CAS No. 646-31-1), as their safety profiles are expected to be very similar.

Substance Identification and Properties

Tetracosane-d50 is the deuterated form of tetracosane, a straight-chain alkane with 24 carbon atoms. It is a waxy, white solid at room temperature. Its primary use in a research setting is as an internal standard for analytical purposes, such as in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Physical and Chemical Properties

The physical and chemical properties of **tetracosane-d50** and n-tetracosane are summarized in the table below. The deuteration in **tetracosane-d50** results in a higher molecular weight compared to its non-deuterated counterpart.



Property	Tetracosane-d50	n-Tetracosane
Molecular Formula	C24D50	C24H50
Molecular Weight	388.96 g/mol	338.67 g/mol
Appearance	White solid	White crystalline solid
Odor	Odorless	Odorless
Melting Point	49-52 °C	50-52 °C
Boiling Point	391 °C (at 760 mmHg)	391 °C (at 760 mmHg)
Flash Point	>113 °C (>235.4 °F) - closed cup	>113 °C (>235.4 °F) - closed cup
Solubility	Insoluble in water. Soluble in organic solvents like chloroform and ethyl acetate.	Insoluble in water. Soluble in organic solvents.
Stability	Stable under recommended storage conditions.	Stable under normal temperatures and pressures.

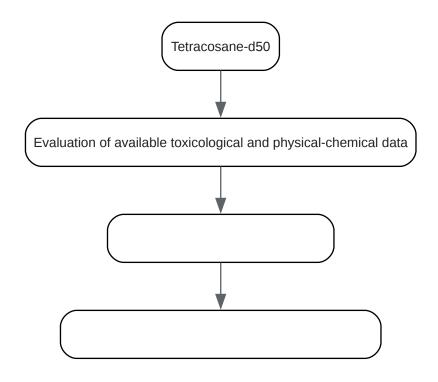
Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **tetracosane-d50** is not classified as a hazardous substance or mixture.

GHS Hazard Classification

The logical flow for the hazard classification of tetracosane-d50 is outlined below.





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GHS Hazard Classification Pathway for **Tetracosane-d50**.

Potential Health Effects

While not classified as hazardous, direct contact with **tetracosane-d50** may cause mild, transient irritation. The primary routes of exposure and potential effects are:

- Inhalation: May cause respiratory tract irritation, particularly if it becomes airborne dust.
- Skin Contact: May cause skin irritation upon prolonged or repeated contact.
- · Eye Contact: May cause eye irritation.
- Ingestion: May cause irritation of the digestive tract.

The toxicological properties of **tetracosane-d50** have not been fully investigated.

Toxicological Information

There is a lack of specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for **tetracosane-d50** and n-tetracosane. However, long-



chain alkanes are generally considered to have low acute toxicity.

Toxicity Endpoint	Result
Acute Oral Toxicity	No data available; expected to be of low toxicity.
Acute Dermal Toxicity	No data available; expected to be of low toxicity.
Acute Inhalation Toxicity	No data available; dust may cause respiratory irritation.
Skin Corrosion/Irritation	Not classified as an irritant; may cause mild skin irritation.
Serious Eye Damage/Irritation	Not classified as an irritant; may cause mild eye irritation.
Respiratory or Skin Sensitization	No data available.
Germ Cell Mutagenicity	No data available.
Carcinogenicity	Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.
Reproductive Toxicity	No data available.
Specific Target Organ Toxicity (Single Exposure)	No data available.
Specific Target Organ Toxicity (Repeated Exposure)	No data available.
Aspiration Hazard	Not classified as an aspiration hazard.

Experimental Protocols

Detailed methodologies for key safety-related experiments are outlined below. While specific studies on **tetracosane-d50** are not available, these are the standard protocols that would be used.

Flash Point Determination



The flash point of tetracosane is typically determined using the Pensky-Martens closed-cup test, as standardized by ASTM D93.

- Principle: A test specimen is heated in a brass cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the vapors of the specimen ignite.
- Apparatus: Pensky-Martens closed-cup tester.
- Procedure Outline:
 - The test cup is filled with the sample to a specified level.
 - The lid is placed on the cup, and the apparatus is assembled.
 - The sample is heated at a constant rate while being stirred.
 - At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space of the cup.
 - The temperature at which a flash is observed is recorded as the flash point.

Acute Oral Toxicity Assessment (General Protocol)

The assessment of acute oral toxicity is generally performed following OECD Test Guideline 423 (Acute Toxic Class Method).

- Principle: This method involves a stepwise procedure with the use of a limited number of animals. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
- Animal Model: Typically rats.
- Procedure Outline:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

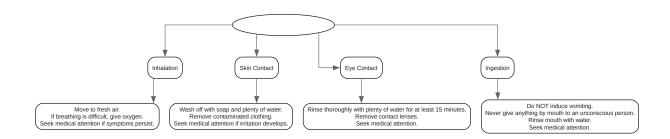


- A small group of animals (e.g., 3) is dosed with the starting dose.
- Animals are observed for signs of toxicity and mortality for a defined period (typically 14 days).
- Depending on the outcome, the dose for the next group of animals is increased or decreased.
- The procedure is stopped when the dose causing mortality or evident toxicity is identified,
 or when no effects are seen at the highest dose level.

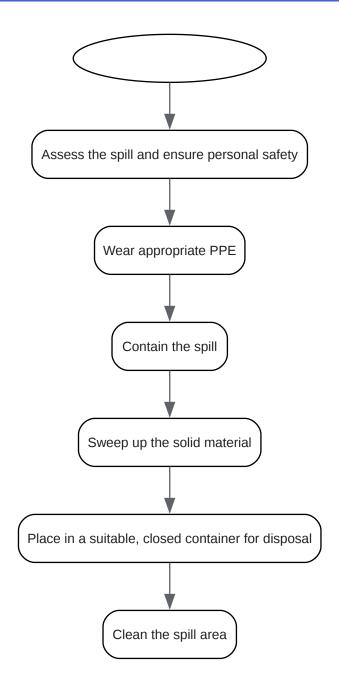
First-Aid Measures

In case of exposure to **tetracosane-d50**, the following first-aid measures should be taken.









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